JWG-071 ERK5 inhibitor mechanism of action
JWG-071 ERK5 inhibitor mechanism of action
An In-depth Technical Guide to the Mechanism of Action of JWG-071, a Selective ERK5 Inhibitor
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a nuclear localization sequence and a transcriptional activation domain, allowing it to directly regulate gene expression.[3] The ERK5 signaling pathway is initiated by upstream kinases, primarily MEK5, in response to growth factors and cellular stress.[2] This cascade plays a crucial role in various cellular processes, including proliferation, survival, differentiation, and migration.[1][4] Growing evidence implicates the dysregulation of the MEK5-ERK5 pathway in the onset, progression, and metastasis of numerous cancers, making it a promising target for therapeutic intervention.[5][6]
JWG-071 was developed as a kinase-selective chemical probe for ERK5.[7][8] It emerged from the optimization of previous inhibitors, such as XMD8-92, to improve selectivity against other proteins, notably the bromodomain-containing protein 4 (BRD4), a common off-target that confounded earlier studies.[3][9] This guide provides a detailed overview of the mechanism of action of JWG-071, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
The ERK5 Signaling Pathway
The canonical MEK5-ERK5 signaling pathway is a three-tiered kinase cascade. It is typically initiated by mitogens or stress signals that activate MAP3Ks (MEKK2/3). These kinases then phosphorylate and activate MEK5, the direct upstream activator of ERK5.[10] Activated MEK5, in turn, phosphorylates the TEY motif within the activation loop of ERK5's N-terminal kinase domain.[10] This phosphorylation event activates ERK5's kinase function, leading to autophosphorylation of its C-terminal domain, which facilitates its translocation into the nucleus.[10] In the nucleus, ERK5 phosphorylates and activates several transcription factors, including members of the Myocyte Enhancer Factor 2 (MEF2) family, c-Myc, and NF-κB, to regulate the expression of genes involved in cell proliferation, survival, and invasion.[4][5][6]
Mechanism of Action of JWG-071
JWG-071 is an ATP-competitive inhibitor that targets the kinase domain of ERK5.[11] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates, thereby blocking the entire signaling cascade. A key feature of JWG-071 is its improved selectivity for ERK5 over BRD4, which was a significant confounding factor with the earlier inhibitor, XMD8-92.[3][9] This selectivity is attributed to the addition of a sec-butyl substituent that creates a steric clash with the αC-helix of BRD4.[3]
The inhibition of ERK5 kinase activity by JWG-071 has been shown to produce several key anti-cancer effects in various cell lines:
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Inhibition of Proliferation: JWG-071 impairs both basal and EGF-induced cell proliferation and colony formation in endometrial and cervical cancer cells.[9]
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Induction of Apoptosis: In endometrial cancer cell lines (Ishikawa, AN3CA, and ARK1), JWG-071 treatment leads to a significant increase in apoptosis, evidenced by increased Annexin V staining, chromatin condensation, and activation of caspase-3.[9]
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Induction of Cellular Senescence: In melanoma cells, both genetic and pharmacological inhibition of ERK5 with JWG-071 elicits cellular senescence, a state of irreversible cell-cycle arrest.[12] This effect is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[12]
It is important to note that while JWG-071 is a potent ERK5 inhibitor, it also exhibits activity against other kinases, such as LRRK2, DCAMKL1, DCAMKL2, and PLK4.[3][10] Therefore, when interpreting cellular data, the potential for off-target effects should be considered.[3]
Quantitative Data
The following tables summarize the quantitative data for JWG-071's inhibitory activity and cellular effects.
Table 1: In Vitro Kinase Inhibition Profile of JWG-071
| Target Kinase | IC50 (nM) | Source |
| ERK5 (MAPK7) | 88 - 90 | [7][9][13] |
| LRRK2 | 109 | [7][13] |
| DCAMKL2 | 223 | [11] |
| PLK4 | 328 | [11] |
| BRD4 | > 6,000 | [9] |
Table 2: Cellular Activity of JWG-071 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Source |
| Ishikawa | Endometrial Cancer | Cell Viability | ~2-3 | [9] |
| AN3CA | Endometrial Cancer | Cell Viability | ~2-3 | [9] |
| ARK1 | Endometrial Cancer | Cell Viability | ~2-3 | [9] |
| HeLa | Cervical Cancer | Autophosphorylation | 0.020 | [11] |
Table 3: Pharmacokinetic Profile of JWG-071 in Mice
| Parameter | Value | Source |
| Oral Bioavailability | 84% | [9] |
| Tmax | 1 hour | [9] |
| Half-life (t1/2) | 4.34 hours | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of JWG-071.
1. In Vitro Kinase Assay
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Objective: To determine the concentration of JWG-071 required to inhibit 50% of ERK5 kinase activity (IC50).
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Principle: These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.[14] Advanced formats often use fluorescence resonance energy transfer (FRET) or other non-radioactive methods for detection.[14]
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General Protocol:
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Recombinant human ERK5 enzyme is incubated with a specific peptide substrate and ATP.
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JWG-071 is added in a series of dilutions to different wells.
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The reaction is allowed to proceed for a defined period at an optimal temperature.
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The amount of phosphorylated substrate is quantified using a detection reagent and a plate reader.
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IC50 values are calculated by plotting the percent inhibition against the log concentration of JWG-071 and fitting the data to a dose-response curve.
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2. Western Blotting
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Objective: To detect changes in the levels and phosphorylation status of specific proteins in cells treated with JWG-071.
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General Protocol:
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Cancer cells (e.g., HeLa, Ishikawa) are seeded and grown to a suitable confluency.
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Cells are serum-starved and then pre-treated with JWG-071 for a specified time before stimulation with a growth factor like EGF to induce ERK5 phosphorylation.[9]
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Cells are lysed, and total protein concentration is determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies specific for total ERK5, phospho-ERK5, cleaved caspase-3, cleaved PARP, or a loading control (e.g., GAPDH).
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The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
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Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Active ERK5 is often identified as a slower migrating band due to autophosphorylation.[9]
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3. Cell Viability / Proliferation Assay (MTT Assay)
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Objective: To measure the effect of JWG-071 on cell metabolic activity, which is an indicator of cell viability and proliferation.
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General Protocol:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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The medium is replaced with fresh medium containing various concentrations of JWG-071.
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Cells are incubated for a period of 24 to 72 hours.[12]
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours.[12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
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The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).
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The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.[12]
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4. Flow Cytometry for Apoptosis (Annexin V-PI Staining)
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Objective: To quantify the percentage of cells undergoing apoptosis after treatment with JWG-071.
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General Protocol:
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Cells are treated with JWG-071 for a specified duration (e.g., 24-48 hours).
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Both adherent and floating cells are collected and washed with PBS.
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Cells are resuspended in Annexin V binding buffer.
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Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters necrotic or late apoptotic cells with compromised membranes) are added.
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After a short incubation in the dark, the cells are analyzed by flow cytometry.
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The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
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Conclusion
JWG-071 is a valuable chemical probe for investigating the biological roles of ERK5. Its mechanism of action centers on the ATP-competitive inhibition of the ERK5 kinase domain, leading to the suppression of downstream signaling pathways that are critical for cancer cell proliferation and survival. The cellular consequences of ERK5 inhibition by JWG-071 include reduced proliferation, induction of apoptosis, and promotion of cellular senescence. With its improved selectivity over BRD4 and favorable pharmacokinetic profile, JWG-071 serves as a critical tool for preclinical studies aimed at validating the MEK5-ERK5 pathway as a therapeutic target in oncology and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer [mdpi.com]
- 5. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. JWG-071 - MedChem Express [bioscience.co.uk]
- 9. The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 11. graylab.stanford.edu [graylab.stanford.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
